6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
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Overview
Description
6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is an organic compound with the molecular formula C13H14O5. This compound is characterized by its white to pale yellow solid form and a distinct aromatic odor. It is insoluble in water but soluble in many organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves multiple steps. One possible synthetic route includes the reaction of aromatic carboxylic esters with formylating agents . The process generally requires controlled conditions, including specific temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multi-step reactions. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate: A closely related compound with similar structural features.
1H-Indene-4-carboxylic acid, 2,3-dihydro-6,7-dimethoxy-1-oxo-, methyl ester: Another similar compound with slight variations in its chemical structure.
Uniqueness
6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
6,7-dimethoxy-1-oxo-2,3-dihydroindene-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-16-9-5-7(12(14)15)6-3-4-8(13)10(6)11(9)17-2/h5H,3-4H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLPMQHRISPJEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCC2=O)C(=C1)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571065 |
Source
|
Record name | 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148050-74-2 |
Source
|
Record name | 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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